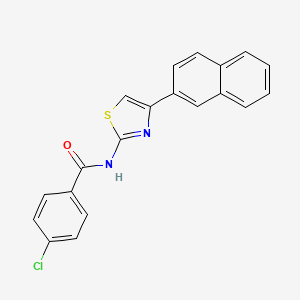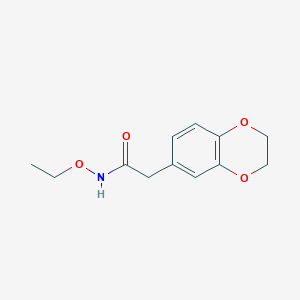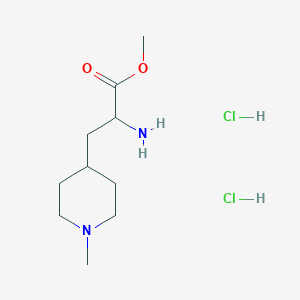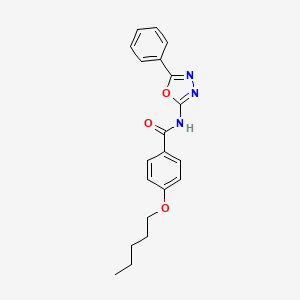
4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of such compounds typically includes a quinazolinone core, which is a bicyclic system containing two nitrogen atoms. This core is often substituted with various functional groups, which can include chlorobenzyl and cyclopropylbenzamide groups .Chemical Reactions Analysis
The chemical reactions involving such compounds can vary widely depending on the specific functional groups present. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the quinazolinone core might participate in various condensation and cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on their specific structure. For example, they might exhibit different levels of solubility, stability, and reactivity .Applications De Recherche Scientifique
Alzheimer's Disease Treatment
Research indicates potential applications of related quinazolinone derivatives in the treatment of Alzheimer's disease. Compounds similar to the one have shown dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in Alzheimer's pathology. This suggests potential for these compounds in addressing neurodegenerative diseases such as Alzheimer's (Zarei et al., 2021).
Sigma-2 Receptor Probing
Quinazolinone derivatives have been used in the development of novel sigma-2 receptor probes. These probes, through specific receptor binding, could aid in the study of various physiological and pathological processes, including cancer and neurodegenerative diseases (Xu et al., 2005).
Cardiac Disease Research
Some quinazolinone-related compounds have been investigated for their potential as If current channel inhibitors, which could have implications in the treatment of cardiac conditions such as stable angina and atrial fibrillation. This research points to the broader applicability of quinazolinone derivatives in cardiovascular disease (Yoshida et al., 2014).
Antioxidant Applications
Research has also explored the use of quinazolinone derivatives as antioxidants in lubricating oils. This application suggests a potential role in industrial processes and materials science (Habib et al., 2014).
Anticonvulsant Activity
Further studies have investigated the anticonvulsant activities of quinazolinone derivatives. These compounds have shown promise in addressing convulsive disorders, suggesting potential therapeutic applications in neurology (Noureldin et al., 2017).
Antimicrobial Properties
Quinazolinone derivatives have been synthesized and evaluated for antimicrobial activities. This implies potential applications in the development of new antimicrobial agents for treating infections (Habib et al., 2013).
Analgesic and Anti-Inflammatory Activities
Some quinazolinone derivatives have demonstrated analgesic and anti-inflammatory properties. This indicates potential for these compounds in the development of new pain relief and anti-inflammatory medications (Yusov et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of quinazolinone derivatives and related compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and chemical biology. Future research might focus on the synthesis of new derivatives, the exploration of their biological activities, and the development of their practical applications .
Propriétés
IUPAC Name |
4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O5/c1-36-24-13-22-23(14-25(24)37-2)31(15-18-5-9-20(29)10-6-18)28(35)32(27(22)34)16-17-3-7-19(8-4-17)26(33)30-21-11-12-21/h3-10,13-14,21H,11-12,15-16H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKROTIIYEZVPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C(=O)NC5CC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B3004867.png)

![N-Methyl-N-[2-oxo-2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B3004870.png)
![[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol](/img/structure/B3004872.png)

![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004875.png)



![N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]but-2-ynamide](/img/structure/B3004884.png)
![1-Benzyl-4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B3004886.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B3004889.png)
